molecular formula C8H11ClN2 B1294831 1,2-Benzenediamine, 4-chloro-N1-ethyl- CAS No. 62476-15-7

1,2-Benzenediamine, 4-chloro-N1-ethyl-

Cat. No. B1294831
CAS RN: 62476-15-7
M. Wt: 170.64 g/mol
InChI Key: BYXHQRLOVDLFCT-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, 4-chloro-N1-ethyl-, also known as a chemical compound , has the molecular formula C8H11ClN2. Its molecular weight is 170.64 g/mol.

Scientific Research Applications

  • Host Molecule for Inclusion Compounds "1,3-Benzenediamine, N,N′-bis(4,6-dichloro-1,3,5-triazine-2-yl)" forms channel inclusion compounds, crystallizing in a monoclinic crystal system. These channels, running along the crystal lattice, can encapsulate guest molecules like acetone, methanol, ethanol, and ethyl acetate, hinting at potential applications in material science for storage or filtration at the molecular level (Fridman et al., 2006).

  • Ligand for Aluminum Complexes Schiff base ligands derived from "1,2-benzenediamine" and their reaction with aluminum complexes show variations in geometry and potential catalytic activities. This could have implications in the field of catalysis and material science, particularly in the synthesis of polymers or other complex molecular structures (Saucedo Azpeitia et al., 2011).

  • Synthesis and Characterization of New Compounds The synthesis and characterization of new compounds involving "1,2-benzenediamine" derivatives open up possibilities for the development of new materials with unique properties. For instance, the synthesis of bipyrazole derivatives and their potential activity as corrosion inhibitors highlight the relevance in material sciences and corrosion engineering (Wang et al., 2006).

  • Analysis of Molecular Geometry The study of the molecular geometry of ethylenediamine-N,N,N‘,N‘-tetraamides and their derivatives can provide insights into molecular interactions, which is crucial in the design of pharmaceuticals and the understanding of molecular recognition processes (Rajput et al., 2007).

  • Inclusion Compound Synthesis The inclusion compound of 1,3-Benzenediamine, N,N′-bis(4,6-dichloro-1,3,5-triazine-2-yl) with acetone, showcasing the ability to form hydrogen bonds, suggests its use in the design of molecular encapsulation materials (Fridman et al., 2006).

  • Aromatic Amines in Material Science The properties of "1,2-benzenediamine" as an aromatic amine and its conversion to polymers, as well as its applications in the dye and rubber industries, underline its importance in various industrial applications (Layer, 2000).

properties

IUPAC Name

4-chloro-1-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHQRLOVDLFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069569
Record name 1,2-Benzenediamine, 4-chloro-N1-ethyl-
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Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenediamine, 4-chloro-N1-ethyl-

CAS RN

62476-15-7
Record name 4-Chloro-N1-ethyl-1,2-benzenediamine
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Record name 1,2-Benzenediamine, 4-chloro-N1-ethyl-
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Record name 1,2-Benzenediamine, 4-chloro-N1-ethyl-
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Record name 1,2-Benzenediamine, 4-chloro-N1-ethyl-
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Record name 4-chloro-N-ethylbenzene-1,2-diamine
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